molecular formula C19H24N6OS B5152339 1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane

1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane

Cat. No. B5152339
M. Wt: 384.5 g/mol
InChI Key: YXLLPFTUEYGJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane, also known as THIQ, is a synthetic compound that has been studied for its potential use in scientific research. THIQ is a diazepane derivative that has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane is not fully understood. However, it is thought to work by inhibiting certain enzymes and signaling pathways in cells. For example, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of vascular smooth muscle tone. This may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, this compound has been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to have analgesic effects, possibly through its inhibition of PDE5.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane in lab experiments is its broad range of biological activities. It has been shown to have antitumor, antiviral, anti-inflammatory, and analgesic effects, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer patients. Another potential area of research is its use in the treatment of viral infections, such as hepatitis C and HIV. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane can be synthesized using a variety of methods. One common method involves the reaction of 1,4-diazepane with 6-(4-thiomorpholinyl)-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloropyrimidine to yield this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane has been studied for its potential use in a variety of scientific research applications. One area of interest is its antitumor activity. This compound has been found to inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c26-18(16-3-4-17(22-15-16)23-11-13-27-14-12-23)24-7-2-8-25(10-9-24)19-20-5-1-6-21-19/h1,3-6,15H,2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLPFTUEYGJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)N3CCSCC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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